molecular formula C22H16N2O6 B165682 2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide CAS No. 136091-82-2

2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide

Cat. No.: B165682
CAS No.: 136091-82-2
M. Wt: 404.4 g/mol
InChI Key: WKGFWVPSZSRWKS-UHFFFAOYSA-N
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Description

2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide is a fluorescein derivative characterized by a spirocyclic xanthene-benzofuran core. The compound features an acetamide group substituted with an amino moiety at the 5-position of the benzofuran ring. This structural modification confers unique photophysical and biochemical properties, making it a candidate for applications in fluorescence labeling, drug delivery, and biochemical assays.

Properties

IUPAC Name

2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c23-10-20(27)24-11-1-4-15-14(7-11)21(28)30-22(15)16-5-2-12(25)8-18(16)29-19-9-13(26)3-6-17(19)22/h1-9,25-26H,10,23H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFWVPSZSRWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide, known by its CAS number 136091-82-2, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H16N2O6, with a molecular weight of 404.4 g/mol. The compound features a spiro structure that incorporates both benzofuran and xanthene moieties, which are known to enhance biological activity due to their ability to interact with various biological targets.

PropertyValue
Molecular Formula C22H16N2O6
Molecular Weight 404.4 g/mol
CAS Number 136091-82-2
IUPAC Name This compound

Antioxidant Activity

The antioxidant properties of the compound have been investigated using various assays. Studies indicate that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, derivatives of related structures show inhibition percentages comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

CompoundInhibition (%)Reference
2-Amino-N-(...)85.74
Ascorbic Acid88.88
Other DerivativesVaries (73.33 - 78.14)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus40 - 70Moderate
Escherichia coli40 - 70Moderate
Methicillin-resistant S. aureus (MRSA)Lower than ceftriaxone (4 µM)Low

Anticancer Potential

Recent studies have explored the anticancer potential of compounds with similar structural motifs. The presence of hydroxyl groups in the benzofuran ring enhances cytotoxicity against cancer cell lines. The specific mechanisms are under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on various cancer cell lines, compounds structurally related to 2-amino-N-(...) demonstrated IC50 values in the micromolar range, indicating significant potential for further development.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of the target compound:

Compound Name Substituents Molecular Weight Key Properties Applications
Target Compound 5-Amino-acetamide ~463.4 g/mol* Fluorescent, water-soluble (pH-dependent), reactive amino group Bioconjugation, fluorescent probes, drug delivery systems
5-Carboxyfluorescein (5-CF) 5-Carboxylic acid 376.3 g/mol Green fluorescence (λem ~515 nm), pH-sensitive, hydrophilic OAT1/OAT3 transporter studies, intracellular pH sensing
5-N-Octadecanoyl-Aminofluorescein (ODAF) 5-Octadecanamide 613.8 g/mol Lipophilic, membrane-permeable, red-shifted fluorescence (λem ~520–530 nm) Lipid nanoparticle labeling, membrane trafficking assays
5-(N-Dodecanoyl)Aminofluorescein 5-Dodecanamide 529.6 g/mol Moderate lipophilicity, fluorescent Cellular uptake studies, hydrophobic drug delivery
5-Carboxyfluorescein N-Succinimidyl Ester 5-Carboxylate-NHS ester 473.4 g/mol Reactive ester for amine conjugation, pH-insensitive fluorescence Protein/DNA labeling, flow cytometry
N-[6'-(Diethylamino)-3-Oxospiro[...]-2'-yl]-N-Phenylacetamide 2'-Diethylamino, N-phenylacetamide 504.6 g/mol Tunable fluorescence, bulky substituents Material science, dye-sensitized solar cells

*Estimated based on molecular formula (C23H17N2O7).

Key Comparative Analysis

Fluorescence Properties
  • Target Compound vs. 5-CF: The amino-acetamide group in the target compound likely reduces pH sensitivity compared to 5-CF, which exhibits fluorescence quenching below pH 7.0 due to lactone formation . However, the amino group may enable covalent coupling without requiring activation (unlike 5-CF’s carboxylate, which needs NHS esterification) .
  • Target Compound vs. ODAF: ODAF’s long alkyl chain (C18) enhances lipophilicity, enabling integration into lipid bilayers . The target compound’s shorter amino-acetamide group may balance solubility and membrane permeability, making it suitable for aqueous and lipid-based systems.
Thermodynamic and Kinetic Stability
  • The spirocyclic lactone structure in fluorescein derivatives is prone to ring-opening under alkaline conditions. Bulky substituents (e.g., ODAF’s C18 chain) stabilize the lactone form, whereas the target compound’s amino-acetamide may increase hydrophilicity, favoring the open carboxylate form at physiological pH .

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